molecular formula C20H19NO3 B444326 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid CAS No. 350997-43-2

2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B444326
CAS No.: 350997-43-2
M. Wt: 321.4g/mol
InChI Key: ZKNWNCYBBLPFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Butoxyphenyl)quinoline-4-carboxylic acid (CAS 350997-43-2) is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the quinoline-4-carboxylic acid family, a class known for its versatile applications in developing novel therapeutic agents . Recent scientific investigations highlight the value of the 2-phenylquinoline-4-carboxylic acid scaffold in the design and synthesis of novel Histone Deacetylase (HDAC) inhibitors . HDACs are a critical target in oncology, and inhibitors have shown promise as anticancer therapeutics. Research indicates that derivatives incorporating this core structure can be engineered with different zinc-binding groups, such as hydroxamic acids, to create potent molecules that exhibit enzymatic inhibitory activity and selectivity, particularly towards HDAC3 . In vitro studies of such derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, including K562 (chronic myelogenous leukemia), U266, and U937, by inducing cell cycle arrest and promoting apoptosis . This compound is characterized by its molecular formula of C20H19NO3 and a molecular weight of 321.37 g/mol . It is supplied at a purity of 97% and is intended solely for use as a Heterocyclic Building Block in research settings . As a carboxylic acid, it contains a carboxyl functional group (-COOH), which is polar and can participate in hydrogen bonding, influencing its physical properties and reactivity . Disclaimer: This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

2-(3-butoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-2-3-11-24-15-8-6-7-14(12-15)19-13-17(20(22)23)16-9-4-5-10-18(16)21-19/h4-10,12-13H,2-3,11H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNWNCYBBLPFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365099
Record name 2-(3-butoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-43-2
Record name 2-(3-Butoxyphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350997-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-butoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid typically involves the reaction of 3-butoxyaniline with 2-chloroquinoline-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction mechanism involves nucleophilic aromatic substitution, where the amino group of 3-butoxyaniline attacks the chloro-substituted quinoline ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-Butoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Quinoline-4-Carboxylic Acid Derivatives

Compound Name Substituent(s) Biological Activity (Key Findings) Reference(s)
2-(3-Butoxyphenyl)quinoline-4-carboxylic acid C2: 3-butoxyphenyl Limited direct data; predicted enhanced lipophilicity and membrane penetration vs. shorter alkoxy chains .
2-(4-Bromophenyl)quinoline-4-carboxylic acid C2: 4-bromophenyl Intermediate in synthesis of antibacterial oxadiazole derivatives; no direct activity reported .
2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid C2: 3-hydroxyphenyl Inhibits AKR1C isoforms (400 μM: ~50% inhibition); lower selectivity vs. pyrazole analogs .
6-Butyl-2-(naphthalen-2-yl)quinoline-4-carboxylic acid C2: naphthalen-2-yl; C6: butyl Potent anti-mycobacterial activity (MIC: ≤64 µg/mL vs. Mtb); targets DNA gyrase .
2-(4-Dimethylaminophenyl)benzo[g]quinoline-4-carboxylic acid Extended aromatic system; C2: 4-dimethylaminophenyl Weak inhibition of E. coli capsule biogenesis vs. biphenyl analogs .
5a4 (From ) C2: substituted phenyl; C3: amide MIC: 64 µg/mL (Staphylococcus aureus); low cytotoxicity .

Key Trends and Structure-Activity Relationships (SAR)

C2 Substituents: Electron-withdrawing groups (e.g., bromo, nitro) improve stability but may reduce antibacterial potency unless paired with hydrophilic side chains . aureus MIC: 64–128 µg/mL) . Bulkier aromatic groups (e.g., naphthalen-2-yl) increase antitubercular activity by interacting with hydrophobic pockets in Mtb DNA gyrase .

C6 Modifications: Alkyl groups (e.g., butyl, isopropyl) at C6 significantly boost antitubercular activity, mimicking fluoroquinolone pharmacophores .

Carboxylic Acid Functionalization :

  • Esterification or amidation of the C4-carboxylic acid group can reduce cytotoxicity while retaining activity, as seen in compound 5a4 .

Biological Activity

2-(3-Butoxyphenyl)quinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H19NO3
  • Molecular Weight : 321.37 g/mol

The structure includes a quinoline core, a butoxyphenyl substituent, and a carboxylic acid group, which contribute to its unique reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy using the agar diffusion method against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa
  • Methicillin-resistant Staphylococcus aureus (MRSA)

The results demonstrated that this compound showed comparable or enhanced activity relative to standard antibiotics such as ampicillin and gentamicin, highlighting its potential as an antimicrobial agent .

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The mechanism of action involves the inhibition of specific enzymes and modulation of signaling pathways associated with cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their function. For instance, it has shown inhibitory effects on kinases involved in cancer progression .
  • Receptor Modulation : It may also interact with cell surface receptors, influencing signal transduction pathways critical for cell survival and proliferation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other quinoline derivatives is essential.

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundHighModerateEnzyme inhibition
2-(4-Methoxyphenyl)quinoline-4-carboxylic acidModerateHighReceptor modulation
2-(3-Chlorophenyl)quinoline-4-carboxylic acidLowModerateDirect DNA interaction

This table illustrates that while all compounds exhibit some level of biological activity, the butoxyphenyl derivative stands out for its high antimicrobial efficacy.

Case Studies and Research Findings

  • Antibacterial Evaluation : A study conducted on various synthesized quinoline derivatives found that modifications in the phenyl substituent significantly influenced antibacterial potency. The presence of the butoxy group was linked to enhanced activity against MRSA strains .
  • Cancer Cell Studies : In vitro assays demonstrated that treatment with this compound led to a dose-dependent decrease in viability in several cancer cell lines, suggesting its potential as a therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.